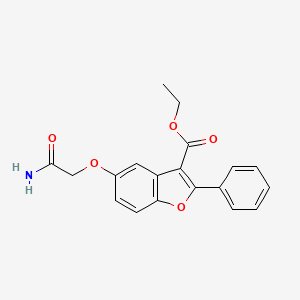
N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H29N3O2 and its molecular weight is 403.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Properties :
- A study by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, closely related to N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide. These compounds, when treated with mineral acids, exhibited interesting behaviors such as gel formation or crystallization, depending on the acid used. These reactions have potential implications in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Applications :
- Ghosh et al. (2008) investigated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis. Although not the exact compound , the study provides insights into the potential antiviral and antiapoptotic effects of similar quinoline derivatives (Ghosh et al., 2008).
Anticonvulsant Activity Evaluation :
- El Kayal et al. (2022) synthesized and evaluated derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide for anticonvulsant activity. While not the exact same compound, this study suggests potential neurological applications for similar quinazolin-3-yl acetamides (El Kayal et al., 2022).
Antitumor Activity and Molecular Docking :
- Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones, similar in structure to the compound of interest, for their antitumor activity. Molecular docking studies were performed, suggesting their potential in cancer therapy (Al-Suwaidan et al., 2016).
Antimicrobial and Antiprotozoal Agents :
- Patel et al. (2017) designed and synthesized a new series of quinoxaline-oxadiazole hybrids and evaluated their antimicrobial and antiprotozoal activities. These findings indicate the potential use of similar compounds in the treatment of infectious diseases (Patel et al., 2017).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-17-6-5-11-28(15-17)23-10-9-20-7-4-8-22(25(20)27-23)30-16-24(29)26-21-13-18(2)12-19(3)14-21/h4,7-10,12-14,17H,5-6,11,15-16H2,1-3H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBKMGIIPTZZDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC(=C4)C)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)

![N-(2,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2406794.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)



![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)
![[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride](/img/structure/B2406810.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)
